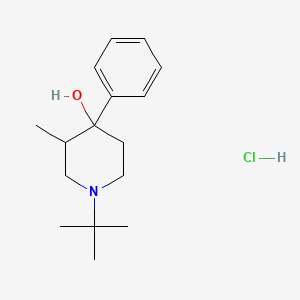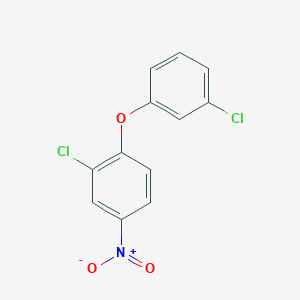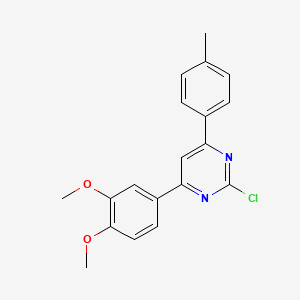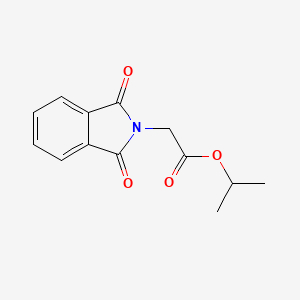
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride, also known as PHT, is a chemical compound that has been extensively studied for its potential use in scientific research. PHT is a potent and selective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been shown to have a variety of effects on neurotransmission and behavior.
Wirkmechanismus
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride increases the levels of acetylcholine in the brain, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
The increased levels of acetylcholine in the brain resulting from 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride inhibition of acetylcholinesterase can lead to a variety of biochemical and physiological effects. These effects can include improved cognitive function, enhanced memory, and increased attention and focus. Additionally, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride has been shown to have potential therapeutic applications in the treatment of conditions such as Alzheimer's disease and other cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride in lab experiments is its potent and selective inhibition of acetylcholinesterase. This allows researchers to study the effects of increased acetylcholine levels in the brain without the confounding effects of other neurotransmitters or enzymes. However, one limitation of using 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is its potential for toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride. One area of interest is the development of new and more potent acetylcholinesterase inhibitors that can be used in the treatment of cognitive disorders. Additionally, researchers are interested in further exploring the biochemical and physiological effects of increased acetylcholine levels in the brain, particularly in relation to memory and learning. Finally, there is ongoing research into the potential therapeutic applications of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride in the treatment of conditions such as Alzheimer's disease and other cognitive disorders.
Synthesemethoden
The synthesis of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 1-tert-butyl-3-methyl-4-chloropiperidine with phenylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride is in the study of acetylcholine signaling in the brain. By inhibiting acetylcholinesterase, 1-tert-butyl-3-methyl-4-phenyl-4-piperidinol hydrochloride can increase the levels of acetylcholine in the brain and allow researchers to study its effects on neurotransmission and behavior.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-12-17(15(2,3)4)11-10-16(13,18)14-8-6-5-7-9-14;/h5-9,13,18H,10-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLOURHFKCFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)


![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)



![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)